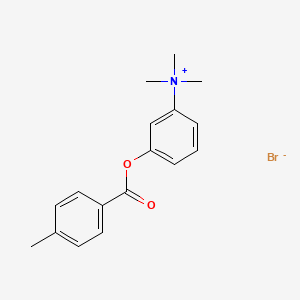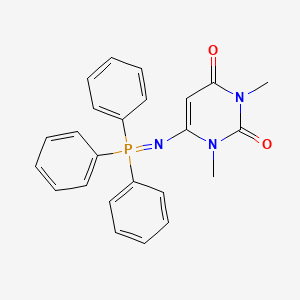
1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione is a complex organic compound with the molecular formula C24H22N3O2P It is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl and triphenylphosphoranylideneamino groups
Preparation Methods
The synthesis of 1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dimethyluracil with triphenylphosphine and an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. .
Scientific Research Applications
1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. Detailed studies are required to fully elucidate the molecular targets and pathways .
Comparison with Similar Compounds
1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione can be compared with similar compounds such as:
1,3-Dimethyl-6-(triphenylphosphoranylidene)amino-uracil: Similar in structure but with different substituents on the pyrimidine ring.
1,3-Dimethyl-2,4-dioxo-6-(triphenylphosphoranylidene)amino-pyrimidine: Another closely related compound with slight variations in the functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
99747-54-3 |
|---|---|
Molecular Formula |
C24H22N3O2P |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1,3-dimethyl-6-[(triphenyl-λ5-phosphanylidene)amino]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H22N3O2P/c1-26-22(18-23(28)27(2)24(26)29)25-30(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChI Key |
VJPMTEATFWLSPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


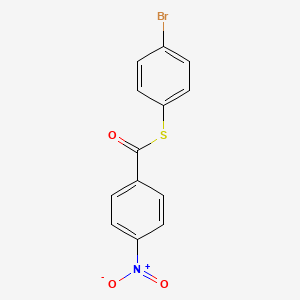
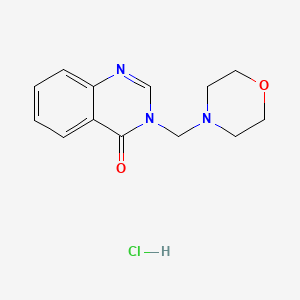
![1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)
![Thieno[2,3-f]benzothiazole(9CI)](/img/structure/B13780880.png)
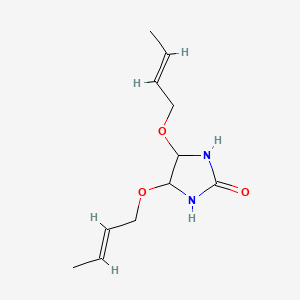

![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)

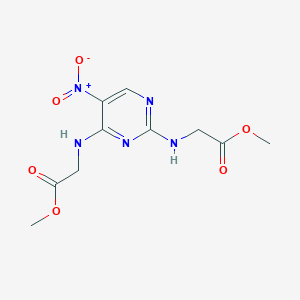
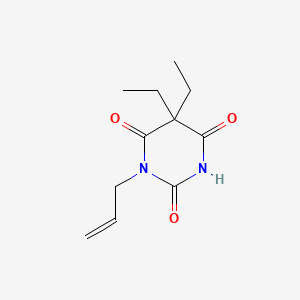

![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
